molecular formula C9H8F3NO B8145336 (S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine

(S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine

Cat. No.: B8145336
M. Wt: 203.16 g/mol
InChI Key: NLRNETOWPNISMQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine (CAS: 1212909-10-8) is a chiral amine derivative of dihydrobenzofuran with a trifluoromethyl (-CF₃) substituent at the 6-position. Its molecular formula is C₁₀H₁₀F₃N, and it has a molecular weight of 201.19 g/mol. The compound’s stereochemistry (S-configuration) and electron-withdrawing -CF₃ group make it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules targeting central nervous system disorders or enzyme modulation .

Properties

IUPAC Name

(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRNETOWPNISMQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Scope

The copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones enables the construction of the dihydrobenzofuran core with a trifluoromethyl group at the 6-position. Enaminones serve as bifunctional substrates, while N-tosylhydrazones act as carbene precursors. This method, reported by Li et al., produces 2-amino-3-trifluoromethyl-2H-furans as single diastereomers via a proposed amino-cyclopropane intermediate.

Table 1: Key Reaction Parameters for Copper-Catalyzed Synthesis

ParameterValue/Range
CatalystCu(OTf)₂
LigandNone required
Temperature80–100°C
Yield65–92%
Diastereoselectivity>99:1

The reaction tolerates electron-donating and electron-withdrawing groups on the enaminone aryl ring, though sterically hindered substrates exhibit reduced yields.

Rhodium-Catalyzed Enantioselective C–H Functionalization

Dual C–H Activation Strategy

A rhodium(III)-catalyzed tandem C–H activation approach converts para-substituted olefinic arenes into 2,3-dihydrobenzofurans. Sinha et al. demonstrated that a relay directing group strategy enables sequential ortho and meta C–H functionalization, followed by cyclization. Chiral rhodium complexes with binaphthyl-derived ligands induce high enantioselectivity.

Table 2: Performance of Rhodium Catalysts in Enantioselective Synthesis

Catalyst SystemEnantiomeric Ratio (er)Yield Range
[RhCp*Cl₂]₂ + L190:10–98.5:1.544–83%
[Rh(cod)₂]OTf + L285:15–96:450–78%

Key intermediates include metallacyclic species formed after oxidative addition, with reductive elimination establishing the stereogenic center.

Asymmetric Synthesis via Chiral Resolution

Kinetic Resolution and Chromatographic Separation

While asymmetric catalysis is preferred, chiral resolution remains viable for small-scale production. VulcanChem reports that the (R)-enantiomer is resolved using chiral stationary-phase chromatography, suggesting analogous methods for the (S)-form. Simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess (ee) but suffers from low throughput (≤30% recovery).

Trifluoromethylation Strategies

Direct C–F Bond Installation

Late-stage trifluoromethylation using Umemoto’s reagent (CF₃+ source) or Togni’s reagent (hypervalent iodine) introduces the -CF₃ group post-cyclization. However, these methods often require harsh conditions (e.g., AgF catalysis at 120°C), leading to racemization.

Prefunctionalized Building Blocks

Incorporating trifluoromethyl groups early in the synthesis avoids selectivity issues. For example, Bi et al. employed fluoroalkyl N-triftosylhydrazones as carbene precursors in rhodium-catalyzed reactions, achieving 53–99% yields and >20:1 dr.

Table 3: Trifluoromethylation Methods Comparison

MethodeeYieldScalability
Late-stage electrophilic70–85%40–65%Low
Carbene insertion90–98%75–99%Moderate

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning batch processes to flow systems enhances reproducibility for gram-scale production. A prototype continuous setup using immobilized Rh catalysts achieved 86% yield and 95% ee but requires sub-ppm metal leaching control.

Table 4: Catalyst Economics

CatalystCost (USD/g)Recyclability
RhCp*Cl₂320≤3 cycles
Cu(OTf)₂45Non-recyclable

Scientific Research Applications

Biological Applications

(S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine exhibits promising biological activities, making it a candidate for various therapeutic applications.

Medicinal Chemistry

  • Anti-inflammatory and Analgesic Potential:
    Preliminary studies suggest that this compound may serve as an anti-inflammatory and analgesic agent. Its structural features indicate possible interactions with biological targets such as enzymes and receptors involved in pain pathways.
  • Cancer Therapeutics:
    Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:
    CompoundCell Line TestedIC50 Value (μM)Mechanism
    Compound ABreast Cancer12PARP Inhibition
    Compound BColon Cancer15Unknown Pathway
    Compound CLung Cancer10DHFR Independent
    The presence of the trifluoromethyl group has been correlated with increased antiproliferative activity against these cell lines .

Neuropharmacology

This compound has shown potential in modulating neurotransmitter systems, suggesting applications in treating neurological disorders. Its ability to interact with specific receptors may enhance its therapeutic profile in this area .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in industrial applications due to its unique chemical properties:

  • Advanced Materials Production:
    The compound's enhanced stability and resistance to chemical degradation make it suitable for developing advanced materials with improved durability .
  • Pharmaceutical Intermediates:
    It serves as a building block for synthesizing more complex fluorinated compounds, contributing to drug development efforts aimed at improving metabolic stability and pharmacokinetics .

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • EEDi-5285 Study:
    A study reported the discovery of EEDi-5285, which incorporates similar structural features to this compound. This compound exhibited potent binding affinity in cancer therapy contexts, highlighting the therapeutic potential of benzofuran derivatives .
  • Inhibition Studies:
    Investigations into the inhibition of poly(ADP-ribose) polymerase (PARP) demonstrated that compounds derived from benzofuran structures could effectively target DNA repair mechanisms in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Stereochemistry Key Features
This compound (1212909-10-8) C₁₀H₁₀F₃N 201.19 -CF₃ at C6 S-configuration High electronegativity, chiral center
(3R)-6-Methoxy-2,3-dihydrobenzofuran-3-amine (1228569-21-8) C₉H₁₁NO₂ 165.19 -OCH₃ at C6 R-configuration Electron-donating group, lower lipophilicity
3,3-Dimethyl-2,3-dihydrobenzofuran-6-amine (1135492-28-2) C₁₀H₁₃NO 163.22 -CH₃ at C3 and C3' Not specified Steric hindrance, rigidified dihydrofuran ring
2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine (114851-31-9) C₈H₅F₄NO 207.12 -F at C2, C2', C3, C3' Not specified High fluorine content, enhanced metabolic stability
(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine (1259810-93-9) C₈H₇NOFBr 232.05 -Br at C5, -F at C6 S-configuration Halogenated, potential for cross-coupling reactions
6-Fluoro-2,3-dihydrobenzofuran-3-amine (944904-32-9) C₈H₈FNO 153.15 -F at C6 Racemic Simplest fluorinated analog, lower steric bulk

Substituent Effects on Reactivity and Properties

Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃) :

  • The -CF₃ group in the target compound is strongly electron-withdrawing, which may reduce the basicity of the amine group compared to the electron-donating -OCH₃ in (3R)-6-methoxy-2,3-dihydrobenzofuran-3-amine. This difference could influence solubility (e.g., logP: 1.92 for 6-fluoro analog vs. higher for -CF₃) and binding affinity in receptor interactions .

Stereochemical Considerations :

  • The S-configuration in the target compound and (3S)-5-bromo-6-fluoro analog may confer enantioselective interactions in biological systems, unlike racemic 6-fluoro-2,3-dihydrobenzofuran-3-amine .

Biological Activity

(S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C₉H₈F₃NO
  • Molecular Weight : 203.16 g/mol
  • CAS Number : 1272724-36-3
  • Storage Conditions : Keep in a dark place, inert atmosphere, at 2-8°C .

The compound is structurally related to several biologically active derivatives of benzofuran. Its trifluoromethyl group may enhance lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. A related compound demonstrated an IC50 value of 9.45 μM against PARP-1, suggesting that modifications in the benzofuran structure can lead to enhanced inhibitory effects .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Research into tri-fluorinated chalcones has shown promising antibacterial and antifungal properties. The incorporation of trifluoromethyl groups is hypothesized to enhance the antimicrobial efficacy through improved membrane penetration and interaction with microbial enzymes .

Study on PARP Inhibition

A study focused on the synthesis and evaluation of various benzofuran derivatives found that specific substitutions at the 2-position significantly improved PARP inhibition. For example, a derivative with a hydroxyl group at the 4' position exhibited an IC50 value as low as 0.531 μM, indicating a 30-fold increase in potency compared to earlier compounds .

Antimicrobial Screening

In a comparative study of tri-fluorinated compounds, this compound was screened alongside other derivatives for antibacterial and antifungal activity. The results indicated moderate activity against Gram-positive bacteria and fungi, supporting further exploration into its therapeutic potential .

Data Summary

Activity IC50 Value Reference
PARP Inhibition9.45 μM
Antimicrobial ActivityVaries

Q & A

Basic Research Questions

Q. How can enantioselective synthesis of (S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine be optimized to achieve high enantiomeric excess?

  • Methodological Answer : Utilize chiral auxiliaries or catalysts in key synthetic steps. For example, (S)-tert-butyl 3-hydroxy pyrrolidine-1-carboxylate has been employed to induce stereoselectivity in similar dihydrobenzofuran-3-amine derivatives . Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize racemization. Chiral HPLC or polarimetry can monitor enantiomeric excess during purification. Comparative studies with the (R)-enantiomer (e.g., (R)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine) can validate stereochemical outcomes .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for diagnostic signals (e.g., trifluoromethyl splitting patterns, dihydrobenzofuran ring protons). Substituent effects on chemical shifts can distinguish regioisomers .
  • HPLC : Use reverse-phase columns (e.g., YMC-Actus Triart C18) with mobile phases like MeCN/water (0.1% formic acid) to assess purity. Retention times (e.g., ~1.30–1.40 minutes under SMD-TFA05 conditions) should align with synthetic standards .
  • LCMS : Confirm molecular weight (e.g., m/z ~771 [M+H]+ in similar compounds) and fragmentation patterns .

Q. How can the absolute configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize with a heavy atom derivative or use anomalous scattering techniques.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers.
  • Chiral derivatization : React with a chiral reagent (e.g., Mosher’s acid) and analyze 1H^1H NMR splitting patterns .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data observed during the characterization of this compound derivatives?

  • Methodological Answer :

  • Impurity analysis : Use preparative HPLC to isolate minor components and identify structural variants (e.g., regioisomers or diastereomers).
  • Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR.
  • Cross-validation : Compare data with structurally related compounds (e.g., 6-chloro or 4-fluoro analogs) to resolve ambiguities .

Q. What experimental approaches can elucidate the reaction mechanism of trifluoromethyl group introduction in dihydrobenzofuran-3-amine derivatives?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-determining steps.
  • Intermediate trapping : Employ quenching agents (e.g., TEMPO) to isolate radical or ionic intermediates.
  • Computational modeling : Density Functional Theory (DFT) can simulate transition states for trifluoromethylation pathways (e.g., nucleophilic vs. electrophilic mechanisms) .

Q. How can DFT calculations predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., trifluoromethyl-adjacent carbons) prone to nucleophilic attack.
  • Activation energy barriers : Compare pathways for substitution at different positions (e.g., C-2 vs. C-6 of the benzofuran ring).
  • Solvent effects : Include implicit solvation models (e.g., SMD) to refine predictions for polar aprotic solvents like acetonitrile .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric methods.
  • Cellular toxicity : Assess viability via MTT or resazurin assays in relevant cell lines.
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biomolecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.